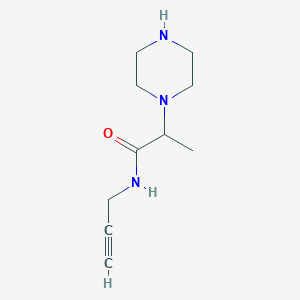![molecular formula C18H18ClN5OS B2597282 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide CAS No. 893919-85-2](/img/structure/B2597282.png)
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit promising pharmacological properties including anti-proliferative and antitumor activity . They are considered as new candidates for further optimization as anticancer agents .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . The synthesis process is often carried out under ultrasonic-assisted conditions, which can lead to good yields .Scientific Research Applications
Antimicrobial and Anticancer Applications
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
Research led by Azab, Youssef, and El-Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. These compounds included pyrazolo[3,4-d]pyrimidine derivatives, among others, exhibiting high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. Some of these compounds showed higher anticancer activity than the reference drug doxorubicin, indicating significant potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Ghorab et al. (2004) synthesized derivatives of pyrazolo[3,4-d]pyrimidine with various moieties and tested them for antimicrobial activity. Some compounds were almost as potent as the standard antibiotic Chloramphenicol, suggesting their potential as antimicrobial agents (Ghorab et al., 2004).
Pharmacological Potential
Adenosine Receptor Affinity
Harden, Quinn, and Scammells (1991) investigated the adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues. They found that certain derivatives exhibited significant activity at A1 adenosine receptors, indicating potential applications in neuropharmacology (Harden, Quinn, & Scammells, 1991).
Serotonin 5-HT6 Receptor Antagonists
Ivachtchenko et al. (2011) synthesized and evaluated 3-sulfonyl-pyrazolo[1,5-a]pyrimidines as antagonists of the serotonin 5-HT6 receptors. Their findings suggest that these compounds have potential applications in treating disorders related to the serotonin system (Ivachtchenko et al., 2011).
Chemical Synthesis and Structural Analysis
Synthesis of Biologically Active Sulfur Compounds
Ismail et al. (2003) conducted a study on the synthesis of biologically active sulfur compounds containing pyrazolo[3,4-d]pyrimidine moiety. They explored various reactions and analyzed the compounds for antimicrobial activity (Ismail et al., 2003).
Syntheses with Heterocyclic β-Enaminonitriles
Sherif and Hussein (1997) researched the synthesis of polyfunctionally substituted thiophenes and their derivatives, incorporating pyrazolo[3,4-d]pyrimidine. This study highlights the chemical versatility and synthetic potential of these compounds (Sherif & Hussein, 1997).
Future Directions
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-12-4-3-7-14(8-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLIZPXJEBUZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2597201.png)
![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B2597205.png)
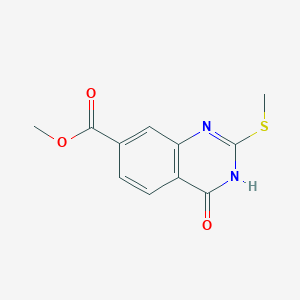
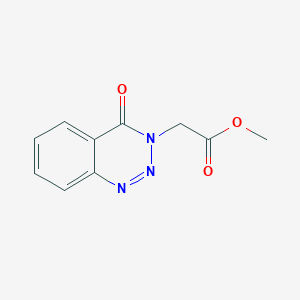
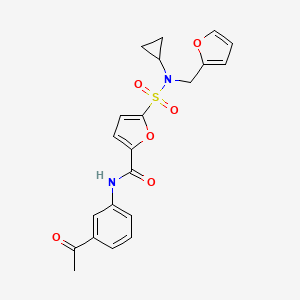
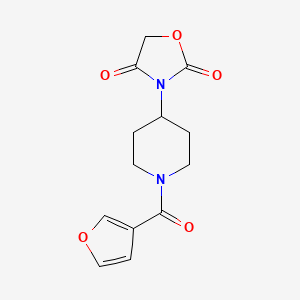
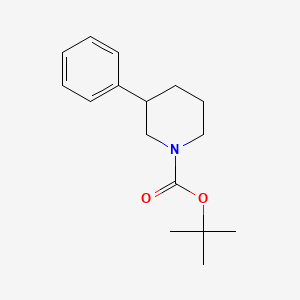
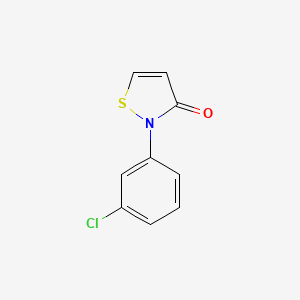
![2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2597217.png)
![4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2597218.png)
![Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate](/img/structure/B2597219.png)
